2-Methyl-4-nitrophenylformamide

Description

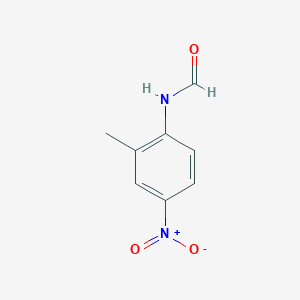

2-Methyl-4-nitrophenylformamide (CAS: Not specified) is an organic compound featuring a formamide group (-NHCHO) attached to a substituted phenyl ring. The phenyl ring is substituted with a methyl group (-CH₃) at the 2-position and a nitro group (-NO₂) at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro group and the electron-donating methyl group. Its stability and reactivity are influenced by the nitro group, which enhances resistance to oxidation but may increase sensitivity to reduction under specific conditions.

Properties

Molecular Formula |

C8H8N2O3 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

N-(2-methyl-4-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O3/c1-6-4-7(10(12)13)2-3-8(6)9-5-11/h2-5H,1H3,(H,9,11) |

InChI Key |

VWPYMBWXPWWLGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacopeial standards for related formamide derivatives (Table 1) provide insight into quality control parameters and structural influences on impurity profiles. While direct data for 2-Methyl-4-nitrophenylformamide is absent in the evidence, comparisons can be drawn using analogs from pharmacopeial guidelines .

Table 1: Impurity Profiles and Chromatographic Data of Related Formamide Derivatives

| Compound ID | Structure | Relative Retention Time | Impurity Limit (%) |

|---|---|---|---|

| F | N-[2-hydroxy-5-[1-[[2-hydroxy-5-[...]phenyl]formamide (complex methoxyphenyl derivatives) | 2.0 | ≤2.0 |

| H | N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-...phenyl]formamide (monobenzyl analog) | 2.2 | ≤2.2 |

| — | This compound | Not reported | Not reported |

Key Findings:

Structural Influences on Chromatography :

- Compounds F and H exhibit longer relative retention times (2.0–2.2) in HPLC due to their bulky methoxyphenyl and hydroxy substituents, which increase hydrophobicity. In contrast, this compound’s simpler structure (methyl and nitro groups) would likely result in a shorter retention time, though experimental confirmation is needed.

For this compound, impurities may arise from incomplete nitration or formylation steps, but specific limits are unverified in the evidence.

Stability and Reactivity :

- The nitro group in this compound enhances thermal stability compared to the hydroxy groups in F and H, which may oxidize under storage. However, the nitro group could render the compound prone to reduction, forming amine derivatives—a concern absent in the methoxy-substituted analogs.

Solubility and Bioactivity :

- The polar nitro group in this compound may improve aqueous solubility relative to the hydrophobic methoxyphenyl groups in F and H. This property could influence bioavailability in pharmaceutical contexts.

Research Implications and Gaps

While the evidence highlights rigorous impurity control for formamide derivatives in pharmacopeial standards, further studies are required to:

- Characterize this compound’s degradation pathways.

- Establish validated HPLC methods for its purity assessment.

- Compare its bioactivity with methoxy- or hydroxy-substituted analogs.

This analysis underscores the critical role of substituents in dictating the analytical and functional profiles of formamide-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.